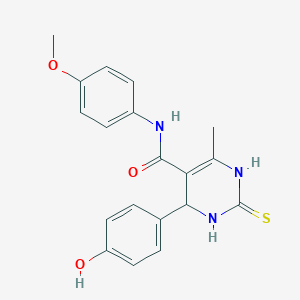
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as HMT or HMTA, is a chemical compound that has been extensively researched for its potential therapeutic applications. HMTA is a member of the thioxopyrimidine family of compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the development of cancer and neurodegenerative diseases. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has been shown to possess a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA in lab experiments is that it has been extensively studied and its properties are well understood. However, a limitation of using 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA is that it is a relatively complex molecule, which may make it difficult to synthesize in large quantities.
Direcciones Futuras
There are several potential future directions for research on 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA. One area of interest is in developing new synthetic methods for producing 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA and related compounds. Another area of interest is in investigating the potential use of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA involves the reaction of 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, and 2-amino-4,6-dimethylthiopyrimidine with acetic anhydride and triethylamine as a catalyst. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C19H19N3O3S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-11-16(18(24)21-13-5-9-15(25-2)10-6-13)17(22-19(26)20-11)12-3-7-14(23)8-4-12/h3-10,17,23H,1-2H3,(H,21,24)(H2,20,22,26) |
Clave InChI |
CKDQDBKBPOSDFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)OC |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-nitrophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B243011.png)
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone](/img/structure/B243012.png)
![4-bromo-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B243015.png)
![4-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B243018.png)

![(4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B243020.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B243021.png)
![2-(4-chlorophenoxy)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B243022.png)
![(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243024.png)
![(4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243025.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)